molecular formula C21H15F3N2O2S B2405933 7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-50-3

7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2405933
CAS No.: 1105238-50-3
M. Wt: 416.42
InChI Key: GECBDQAZPZRVCO-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H15F3N2O2S and its molecular weight is 416.42. The purity is usually 95%.
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Properties

IUPAC Name

7-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O2S/c1-28-16-7-5-14(6-8-16)17-11-29-19-18(17)25-12-26(20(19)27)10-13-3-2-4-15(9-13)21(22,23)24/h2-9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBDQAZPZRVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the thienopyrimidine class. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core with specific substituents, has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18F3N2O2S, with a molecular weight of 416.4 g/mol. The compound features a methoxy group at the 4-position of the phenyl ring and a trifluoromethyl group on the benzyl moiety, contributing to its distinct electronic properties and biological activities.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. The presence of the thieno[3,2-d]pyrimidine moiety is essential for this activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.

Compound Name Biological Activity Mechanism of Action
This compoundAntimicrobialEnzyme inhibition
7-Phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-oneAntimicrobialBacterial growth inhibition
6-(2,6-dichlorophenyl)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-oneKinase activityTyrosine-protein kinase inhibition

Studies have shown that derivatives of this compound can inhibit bacterial growth effectively. For example, related compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria.

Anticancer Activity

The potential anticancer properties of thienopyrimidine derivatives have also been explored. In vitro studies have indicated that these compounds can inhibit various cancer cell lines through mechanisms such as enzyme inhibition and receptor modulation.

In a study focusing on pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines as EGFR kinase inhibitors, one compound demonstrated an IC50 value of 13 nM against the EGFR L858R/T790M mutation. This suggests that modifications in the structure can enhance anticancer activity significantly.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thienopyrimidine derivatives. The results indicated that compounds with methoxy substitutions exhibited enhanced antibacterial effects compared to their unsubstituted analogs.
  • Anticancer Mechanisms : Another investigation into the structure-activity relationship (SAR) of thienopyrimidines revealed that specific substitutions led to improved selectivity and potency against cancer cells. The presence of trifluoromethyl groups was noted to enhance binding affinity to target receptors.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance, studies on thienopyrimidinones have shown their ability to inhibit various bacterial strains, suggesting that the unique substitution pattern of this compound may enhance its efficacy against resistant bacteria .

  • Case Study : A related compound demonstrated an improved antibacterial effect when compared to derivatives lacking the methoxy group. This highlights the importance of structural modifications in enhancing biological activity .

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives have shown promising results. The incorporation of specific substituents can significantly influence their anti-inflammatory properties.

  • Case Study : A study evaluating various pyrimidine derivatives indicated that modifications similar to those present in this compound resulted in notable reductions in inflammation markers in vivo .

Preparation Methods

Preparation of 3-Aminothiophene-4-carboxylic Acid Derivatives

The synthesis begins with the preparation of 3-amino-4-carboxythiophene derivatives, which serve as precursors for cyclization. As reported in analogous syntheses:

  • 2-Aminothiophene-3-carboxylic acid (or its 4-carboxy isomer) is reacted with benzoyl chloride derivatives in pyridine at 0°C to form oxazinone intermediates.
  • For the [3,2-d] isomer, 3-amino-4-carboxythiophene is preferred to ensure correct ring fusion.

Example protocol :

To 3-amino-4-carboxythiophene (5.65 mmol) in pyridine (8 mL), 4-methoxybenzoyl chloride (5.65 mmol) is added at 0°C. The mixture is stirred for 1 h at 0°C, then 3 h at room temperature. The resulting 2-(4-methoxyphenyl)-4H-thieno[3,2-d]oxazin-4-one is isolated in 72% yield after precipitation in ice water.

Cyclization to Form Thieno[3,2-d]pyrimidin-4(3H)-one

The oxazinone intermediate undergoes cyclization with amines to form the pyrimidinone ring. For the target compound:

  • 3-(Trifluoromethyl)benzylamine (1.05 equiv) is reacted with the oxazinone in glacial acetic acid containing p-toluenesulfonic acid (0.05 equiv) under reflux.
  • The reaction proceeds via nucleophilic attack of the amine at the electrophilic carbonyl, followed by dehydration (Table 1).

Table 1: Cyclization Reaction Conditions

Parameter Specification
Solvent Glacial acetic acid
Catalyst p-Toluenesulfonic acid (0.05 equiv)
Temperature Reflux (118°C)
Time 4–6 hours
Yield 65–75% (estimated)

Functionalization at Position 7

Post-cyclization, the 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling :

  • A halogen atom (Br/I) is introduced at position 7 through electrophilic substitution.
  • Palladium-catalyzed coupling with 4-methoxyphenylboronic acid under inert atmosphere.

Critical considerations :

  • Use of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 80°C.
  • Protection of the pyrimidinone NH may be necessary to prevent side reactions.

Synthetic Route 2: One-Pot Tandem Cyclization

Direct Assembly of the Core Structure

An alternative approach employs a tandem cyclization-alkylation sequence:

  • 3-(Trifluoromethyl)benzyl bromide (1.2 equiv) is reacted with a preformed thienopyrimidinone precursor bearing a leaving group at position 3.
  • 4-Methoxyphenylacetylene is incorporated via Sonogashira coupling prior to cyclization.

Advantages :

  • Fewer purification steps.
  • Higher functional group tolerance.

Limitations :

  • Requires strict temperature control (−78°C to room temperature).

Characterization and Analytical Data

Spectroscopic Confirmation

Key characterization data for the target compound (adapted from ChemSrc):

  • Molecular Formula : C₂₁H₁₅F₃N₂O₂S
  • Molecular Weight : 416.4 g/mol
  • IR (KBr) : 1690 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O-C)
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.58 (m, 4H, Ar-H), 6.99 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃)

Purity and Yield Optimization

  • Column chromatography (silica gel, hexane:ethyl acetate 1:1) achieves >95% purity.
  • Recrystallization from ethanol/water (7:3) yields colorless crystals suitable for X-ray diffraction.

Comparative Analysis of Synthetic Approaches

Table 2: Route Comparison

Parameter Route 1 Route 2
Total Steps 4 3
Overall Yield 50–55% 45–50%
Key Advantage High regiocontrol Fewer intermediates
Major Drawback Multiple purifications Sensitivity to O₂

Industrial Scalability and Process Considerations

For large-scale production (>1 kg), Route 1 is preferred due to:

  • Robustness under acidic conditions.
  • Availability of 3-(trifluoromethyl)benzylamine as a commercial reagent.
  • Telescoping potential between the cyclization and coupling steps.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction parameters influence yield?

Methodological Answer: The thieno[3,2-d]pyrimidin-4(3H)-one core can be synthesized via cyclization of aminothiophene precursors. A common method involves refluxing 2-amino-4-arylthiophene-3-carbonitrile derivatives with formic acid (16–18 hours, 85% yield) . Alternatively, phosphorus oxychloride (POCl₃)-mediated cyclization at 368–371 K with a reagent ratio of 1:1.5:3.6 (ester:lactam:POCl₃) is effective for analogous structures . Key parameters include reaction time, temperature, and molar ratios of reagents. For example, extended reflux times (>16 hours) improve cyclization efficiency .

Synthetic Method Conditions Yield Reference
Formic acid reflux16–18 h, 85–90°C85%
POCl₃-mediated cyclization368–371 K, 1:1.5:3.6 reagent ratio~70–80%

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography resolves the 3D structure, including bond lengths (mean C–C = 0.004–0.005 Å) and disorder in substituents (e.g., trifluoromethylbenzyl groups). R factors <0.07 indicate high precision .
  • NMR spectroscopy identifies substituents: ¹H NMR for methoxy protons (~δ 3.8 ppm) and ¹⁹F NMR for CF₃ groups (~δ -60 ppm).
  • HPLC-MS confirms purity and molecular weight (e.g., [M+H]⁺ for C₂₁H₁₅F₃N₂O₂S: 417.08 g/mol).

Q. How are key structural features (e.g., methoxyphenyl, trifluoromethylbenzyl) confirmed?

Methodological Answer:

  • X-ray diffraction verifies the spatial arrangement of the 4-methoxyphenyl group (dihedral angle ~45° with the pyrimidinone plane) and the orientation of the trifluoromethylbenzyl substituent .
  • IR spectroscopy detects C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

Methodological Answer:

  • Analog synthesis : Replace the 4-methoxyphenyl with 4-fluorophenyl or 4-methylphenyl groups (see for similar substitutions) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent hydrophobicity/electron-withdrawing effects (e.g., CF₃) with IC₅₀ values.
  • Data analysis : Use multivariate regression to link substituent Hammett parameters (σ) to activity trends.
Substituent Activity Trend Reference
4-MethoxyphenylEnhanced solubility
3-TrifluoromethylbenzylIncreased target binding affinity

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The trifluoromethyl group may occupy hydrophobic subpockets .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify key hydrogen bonds (e.g., pyrimidinone C=O with Lys721).

Q. How can researchers resolve discrepancies in crystallographic or spectroscopic data?

Methodological Answer:

  • Crystallographic refinement : Address disorder (e.g., in benzyl groups) using SHELXL with PART instructions .
  • Multi-technique validation : Cross-validate NMR assignments with COSY/HSQC and compare XRD-derived bond lengths with DFT-optimized structures (e.g., B3LYP/6-31G*) .

Q. What strategies improve compound stability in pharmacological assays?

Methodological Answer:

  • Solution stability : Test degradation in PBS (pH 7.4) and DMSO via stability-indicating HPLC. Adjust pH to 6–8 to minimize hydrolysis of the pyrimidinone ring .
  • Light sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation of the thiophene moiety.

Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 70% vs. 85%) may arise from impurities in aminothiophene precursors. Purity checks (TLC/HPLC) and recrystallization (ethanol/dioxane) are critical .
  • Crystallographic Disorder : Conflicting R factors (0.054–0.194) in analogous compounds highlight the need for high-resolution data (≤0.8 Å) and twin refinement protocols .

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